molecular formula C8H8ClFO B2976857 4-Chloro-2-fluoro-5-methylbenzyl alcohol CAS No. 1805042-06-1

4-Chloro-2-fluoro-5-methylbenzyl alcohol

Cat. No.: B2976857
CAS No.: 1805042-06-1
M. Wt: 174.6
InChI Key: XFQSPOOYNGCJLJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylbenzyl alcohol, also known by its IUPAC name (4-chloro-2-fluoro-5-methylphenyl)methanol, is an organic compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 g/mol . This compound is characterized by the presence of chloro, fluoro, and methyl substituents on a benzyl alcohol framework, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methylbenzyl alcohol typically involves the selective halogenation and methylation of benzyl alcohol derivatives. One common method includes the following steps:

    Methylation: The addition of a methyl group to the benzene ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

    Reduction: The reduction of the resulting intermediate to yield the desired benzyl alcohol derivative.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and high yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding benzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-Chloro-2-fluoro-5-methylbenzaldehyde, 4-Chloro-2-fluoro-5-methylbenzoic acid.

    Reduction: 4-Chloro-2-fluoro-5-methylbenzylamine.

    Substitution: 4-Amino-2-fluoro-5-methylbenzyl alcohol, 4-Thio-2-fluoro-5-methylbenzyl alcohol.

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzyl alcohol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structural features and functional groups. The chloro and fluoro substituents enhance its binding affinity and selectivity towards certain targets, while the benzyl alcohol moiety facilitates its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-methylbenzaldehyde
  • 4-Chloro-2-fluoro-5-methylbenzoic acid
  • 4-Chloro-2-fluoro-5-methylbenzylamine

Uniqueness

4-Chloro-2-fluoro-5-methylbenzyl alcohol is unique due to its combination of chloro, fluoro, and methyl substituents on a benzyl alcohol framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-chloro-2-fluoro-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQSPOOYNGCJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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